4',6-Dihydroxy-7-methoxyflavanone
Description
Overview of Flavanone (B1672756) Class in Natural Products Research
Flavanones are a significant subgroup of flavonoids, a large family of polyphenolic compounds found throughout the plant kingdom. nih.govoregonstate.edu Flavonoids are secondary metabolites that play crucial roles in plants, including pigmentation, signaling, and defense against pathogens. taylorandfrancis.com They are characterized by a C6-C3-C6 skeleton, which consists of two benzene (B151609) rings (A and B) connected by a three-carbon chain that forms a heterocyclic C ring. ejmr.org
In the realm of natural products research, flavanones have garnered considerable attention for their wide range of biological activities. lodz.pl These compounds are particularly abundant in citrus fruits like oranges and lemons. nih.govtaylorandfrancis.com Research has highlighted their potential pharmacological properties, including antioxidant, anti-inflammatory, anti-carcinogenic, and neuroprotective effects. taylorandfrancis.comnih.gov The diverse structures of flavanones, arising from different substitution patterns on their basic skeleton, contribute to their varied biological functions. lodz.pl
Chemical Nomenclature and Structural Context of 4',6-Dihydroxy-7-methoxyflavanone
The chemical name this compound precisely describes the molecular structure of this compound. According to IUPAC nomenclature, it can also be named (2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one. The name indicates a flavanone core with specific functional groups attached at designated positions.
The fundamental structure is a flavanone, which is a type of flavonoid. The numbering of the carbon atoms in the flavanone skeleton follows a standard convention. The A and C rings are numbered 2 through 8, while the B ring carbons are designated with primed numbers (1' to 6').
In the case of this compound:
A hydroxyl group (-OH) is attached to the 4' position on the B ring.
Another hydroxyl group (-OH) is present at the 6th position on the A ring.
A methoxy (B1213986) group (-OCH3) is located at the 7th position on the A ring.
This specific arrangement of substituents gives this compound its unique chemical properties and influences its biological activities.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | (2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
| Molecular Formula | C16H14O5 |
| Molecular Weight | 286.28 g/mol |
| CAS Number | Not explicitly found for this specific isomer, but related flavanones have unique identifiers. |
Historical Context of Research on this compound
Research into flavanones, as a class, has a long history rooted in the study of natural pigments and medicinal plants. However, specific research focusing on this compound is more recent. A 2020 study investigated the effects of 6,4'-Dihydroxy-7-methoxyflavanone (an isomer) on cellular senescence induced by oxidative stress. nih.gov This research demonstrated its potential protective effects against premature aging in human dermal fibroblasts. nih.gov
The synthesis of various flavanones, including those with similar substitution patterns, has also been an area of active investigation. For instance, methods for synthesizing 7-hydroxy-4'-methoxyflavanone have been developed through the cyclization of chalcones. aip.org These synthetic efforts are crucial for producing sufficient quantities of these compounds for further biological evaluation and for creating analogs with potentially enhanced activities. The study of related compounds like 4',5-dihydroxy-7-methoxyflavanone, found in plants such as Artemisia campestris, also contributes to the broader understanding of this class of molecules. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-16-8-15-11(6-13(16)19)12(18)7-14(21-15)9-2-4-10(17)5-3-9/h2-6,8,14,17,19H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZKTABHCQFBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies
Botanical Sources of 4',6-Dihydroxy-7-methoxyflavanone
The primary natural source of this compound identified in the literature is the heartwood of specific trees belonging to the Dalbergia genus.
The heartwood of Dalbergia odorifera, a fragrant timber-producing tree, is a recognized source of this compound. medchemexpress.commdpi.com This compound is one of several flavonoids that can be extracted from this plant material. mdpi.com The presence of this and other related compounds in the heartwood contributes to its chemical profile and traditional uses.
In addition to Dalbergia odorifera, this compound has also been isolated from the heartwood of Dalbergia cochinchinensis. mdpi.comnih.govresearchgate.net Research has demonstrated the presence of this flavanone (B1672756) in extracts from this species. mdpi.comnih.gov
Advanced Chromatographic Isolation and Purification Techniques
The isolation and purification of this compound from its natural sources rely on a series of advanced chromatographic methods. These techniques separate the target compound from a complex mixture of other phytochemicals.
Column chromatography is a fundamental technique used in the initial fractionation of plant extracts containing this compound. The process involves passing a solution of the crude extract through a column packed with a stationary phase, such as silica (B1680970) gel. mdpi.comresearchgate.net Different compounds in the extract move through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (the solvent).
In a typical procedure for isolating compounds from Dalbergia species, a crude extract is subjected to silica gel column chromatography. mdpi.comresearchgate.net The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of petroleum ether and ethyl acetate (B1210297) may be used. mdpi.comresearchgate.net Fractions are collected and analyzed, often using thin-layer chromatography, to identify those containing the desired flavanone. Further purification of these fractions can be achieved using other chromatographic materials like Sephadex LH-20, which separates molecules based on their size. mdpi.comresearchgate.netunimi.it
Preparative Thin Layer Chromatography (TLC) is another valuable technique for the purification of flavonoids like this compound, particularly for smaller-scale separations or as a final purification step. researchgate.net In this method, the mixed fraction is applied as a band onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber with a suitable solvent system. The separated bands of compounds can be visualized under UV light, and the band corresponding to the target compound is scraped off the plate. The compound is then eluted from the stationary phase with a suitable solvent. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution and efficiency for the final purification of this compound. sigmaaldrich.comcore.ac.uk Preparative HPLC is often employed to obtain the compound in high purity. The method utilizes a column packed with a stationary phase and a high-pressure pump to pass the mobile phase through the column. A detector, often a UV-Vis detector, is used to monitor the eluting compounds. core.ac.uk
For the purification of flavanones, a reversed-phase HPLC column (e.g., C18) is commonly used. core.ac.uk The mobile phase typically consists of a mixture of solvents, such as acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape), run in a gradient elution mode. core.ac.uk The fraction corresponding to the peak of this compound is collected to yield the pure compound. The purity of the isolated compound is often confirmed by analytical HPLC. sigmaaldrich.com
Biosynthesis and Metabolic Pathways
General Flavonoid Biosynthesis Pathways
Flavonoids are synthesized through a combination of the shikimate and phenylpropanoid pathways. researchgate.netresearchgate.net These initial pathways generate the essential precursors required for the construction of the characteristic C6-C3-C6 flavonoid skeleton. nih.gov
The journey begins with the shikimate pathway, a highly conserved metabolic route in plants and microorganisms. frontiersin.org This pathway is responsible for the production of aromatic amino acids, including L-phenylalanine, which serves as the primary starting material for flavonoid synthesis. nih.govnih.gov The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate that leads to phenylalanine. frontiersin.org It is estimated that a significant portion of all carbon fixed by plants is channeled through this vital pathway. frontiersin.org
Following its synthesis via the shikimate pathway, L-phenylalanine enters the general phenylpropanoid pathway. nih.govtaylorandfrancis.com This pathway involves three key enzymatic steps to convert phenylalanine into p-coumaroyl-CoA, the direct precursor for the flavonoid backbone. nih.govmdpi.com
First, phenylalanine ammonia-lyase (PAL), a rate-limiting enzyme, catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. nih.govtaylorandfrancis.comresearchgate.net Next, cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a coenzyme A (CoA) molecule, yielding p-coumaroyl-CoA. nih.govmdpi.com This activated molecule is now primed for entry into the specific flavonoid biosynthesis route.
Specific Biosynthesis of Flavanones
Flavanones are central intermediates in the flavonoid pathway, from which most other flavonoid classes are derived. researchgate.net Their formation is a critical juncture, controlled by two key enzymes that construct and shape the core flavanone (B1672756) structure.
Chalcone (B49325) synthase (CHS) is the first committed enzyme in flavonoid biosynthesis, acting as a gatekeeper for the pathway. researchgate.netwikipedia.org It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govnih.gov This reaction forms a polyketide intermediate that cyclizes and aromatizes to produce a naringenin (B18129) chalcone (specifically 4,2′,4′,6′-tetrahydroxychalcone). nih.gov
Subsequently, the enzyme chalcone-flavanone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the naringenin chalcone. nih.govresearchgate.net This crucial step closes the heterocyclic C-ring, converting the open-chain chalcone into the tricyclic (2S)-flavanone known as naringenin (5,7,4'-trihydroxyflavanone). nih.govresearchgate.net Naringenin is the foundational flavanone from which a multitude of other flavonoids, including the titular 4',6-Dihydroxy-7-methoxyflavanone, are derived through further enzymatic modifications such as hydroxylation, methylation, and glycosylation.
Bioconversion and Microbial Transformation Studies of Related Flavanones
While plants endogenously produce a vast array of flavonoids, microorganisms offer a powerful tool for creating novel or rare flavonoid structures through biotransformation. nih.gov These microbial systems can perform highly specific chemical reactions, such as hydroxylation, on flavonoid skeletons. acs.org
Regioselective hydroxylation, the addition of a hydroxyl (-OH) group to a specific position on a molecule, is a key modification in flavonoid diversification. Microbial enzymes, particularly cytochrome P450 monooxygenases, are highly adept at this reaction. nih.govnih.gov Studies have shown that various microorganisms can hydroxylate flavanones at different positions.
For instance, strains of Aspergillus niger have demonstrated the ability to hydroxylate flavanone at the C-6 and C-4' positions. nih.gov The hydroxylation of flavanones at the C-6 position has been noted to increase antioxidant properties. znaturforsch.com Other research has focused on the hydroxylation of the B-ring. A bacterial P450 enzyme, P450 sca-2, has shown outstanding 3'-hydroxylation activity on substrates like naringenin to produce eriodictyol. nih.gov This highlights the potential of microbial systems to specifically add hydroxyl groups to the flavanone core, a critical step for producing dihydroxy-substituted compounds like this compound from simpler precursors. The formation of the 6-hydroxy group, in particular, is a known microbial transformation product. nih.gov
The table below summarizes findings from microbial transformation studies on flavanones and related compounds, illustrating the diversity of hydroxylation reactions catalyzed by microorganisms.
| Microorganism/Enzyme System | Substrate | Product(s) of Hydroxylation | Reference |
| Aspergillus niger | Flavanone | 6-Hydroxyflavanone, 4'-Hydroxyflavanone | nih.gov |
| Streptomyces fulvissimus | Monohydroxyflavones | 4'-Hydroxy and 3',4'-Dihydroxy products | nih.gov |
| P450 sca-2mut (in E. coli) | Naringenin | Eriodictyol (3'-hydroxynaringenin) | nih.gov |
| P450 sca-2mut (in E. coli) | Apigenin | Luteolin | nih.gov |
| Aspergillus alliaceus | 2'-hydroxy-2,3-dimethoxychalcone | Hydroxylated chalcones | researchgate.net |
Carbonyl Group Reduction and Stereoselectivity
The metabolic pathways of flavonoids, including this compound, can involve various enzymatic modifications. One significant transformation is the reduction of the carbonyl group at the C-4 position of the flavanone core. This reaction converts the flavanone into a flavan-4-ol, introducing a new stereocenter and thus has important implications for the stereochemistry of the resulting molecule.
Microbial systems, particularly fungi, have been shown to be effective in catalyzing the reduction of the C-4 carbonyl group in flavanones. Strains of Aspergillus niger, for instance, are known to perform a variety of biotransformations on flavonoids, including hydroxylations, dehydrogenations, and the reduction of double bonds and carbonyl groups. nih.gov
While direct studies on the carbonyl group reduction of this compound are not extensively documented, research on structurally related flavanones provides significant insights into this process. For example, the microbial transformation of 7-hydroxyflavanone (B191499) using Aspergillus niger KB has been shown to yield 7-hydroxyflavan-4-ol, demonstrating the capability of this microorganism to reduce the C-4 carbonyl.
The reduction of the C-4 carbonyl group is stereoselective, meaning that the enzyme preferentially produces one stereoisomer over others. Flavanones possess a chiral center at the C-2 position. The reduction of the carbonyl group at C-4 introduces a second chiral center, leading to the possibility of four stereoisomers. The enzymatic reduction, however, often proceeds with a high degree of stereoselectivity, yielding predominantly one or two of the possible diastereomers (e.g., 2,4-cis or 2,4-trans isomers). The specific stereochemical outcome is dependent on the substrate and the enzyme system involved.
For instance, the enzymatic reduction of a prochiral ketone can be highly stereoselective, producing an excess of a desired optically active alcohol. google.com In the context of flavanones, the approach of the hydride from the reducing cofactor (like NADPH) to the carbonyl carbon is directed by the enzyme's active site, resulting in the formation of a specific stereoisomer of the flavan-4-ol.
The table below summarizes the microbial transformation of a related flavanone, illustrating the process of carbonyl group reduction.
Table 1. Microbial Transformation of 7-Hydroxyflavanone
| Substrate | Biotransformation Product | Microorganism | Type of Reaction |
| 7-Hydroxyflavanone | 7-Hydroxyflavan-4-ol | Aspergillus niger KB | Carbonyl Group Reduction |
Synthetic Methodologies and Chemical Modifications
Total Synthesis Approaches to Flavanone (B1672756) Core Structures
The construction of the flavanone skeleton is a primary focus of synthetic organic chemistry. Two prominent methods for achieving this are the Claisen-Schmidt condensation followed by cyclization, and intramolecular oxa-Michael addition.
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are the immediate precursors to flavanones. ajptonline.comnih.gov This reaction involves the base- or acid-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde. ajptonline.comorientjchem.org For the synthesis of a flavanone like 4',6-Dihydroxy-7-methoxyflavanone, this would typically involve reacting a suitably substituted 2'-hydroxyacetophenone with 4-hydroxybenzaldehyde.
The resulting 2'-hydroxychalcone (B22705) intermediate can then undergo a cyclization reaction to form the flavanone ring system. nih.gov This cyclization is often achieved under mild alkaline conditions, for instance, using sodium acetate (B1210297) in an ethanol-water mixture, which facilitates the intramolecular Michael-type addition of the phenolic hydroxyl group to the α,β-unsaturated ketone of the chalcone (B49325). researchgate.net The Claisen-Schmidt pathway is widely utilized due to its reliability, straightforward work-up, and the generation of fewer side products. ajptonline.com Various catalysts, including lithium hydroxide (B78521) (LiOH·H₂O) and novel biocatalysts from agro-food waste, have been employed to improve the efficiency and environmental friendliness of this reaction. ajptonline.comrsc.org
Table 1: Key Steps in Flavanone Synthesis via Claisen-Schmidt Condensation
| Step | Reaction Type | Reactants | Intermediate/Product | Conditions |
| 1 | Claisen-Schmidt Condensation | Substituted 2'-hydroxyacetophenone & Aromatic aldehyde | 2'-Hydroxychalcone | Alkaline or acidic medium (e.g., KOH/MeOH/H₂O) researchgate.net |
| 2 | Cyclization | 2'-Hydroxychalcone | Flavanone | Mild alkaline conditions (e.g., NaOAc, EtOH-H₂O, reflux) researchgate.net |
The intramolecular oxa-Michael addition is the critical ring-closing step in many flavanone syntheses, converting a 2'-hydroxychalcone into the final flavanone structure. nih.gov This reaction involves the nucleophilic attack of the hydroxyl group at the 2'-position of the A-ring onto the β-carbon of the α,β-unsaturated system of the chalcone precursor. nih.gov
This cyclization can be catalyzed by acids or bases. nih.govsemanticscholar.org For instance, acid-catalyzed conditions using Brønsted acids like trifluoromethanesulfonic acid have been shown to be highly efficient, particularly when combined with microwave irradiation under solvent-free conditions, leading to high conversions and yields in short reaction times. semanticscholar.orgumich.edu Organocatalytic approaches have also been developed, utilizing catalysts to promote the reaction enantioselectively, which is crucial for producing specific stereoisomers of flavanones. nih.gov A one-pot cascade reaction has been developed using a DBU catalyst, which proceeds through a 1,4-conjugate addition of water, followed by alkyne-allene isomerization and the final intramolecular oxa-Michael addition to yield a variety of flavanones. acs.org
Semi-synthetic Derivatization Strategies
Once the flavanone core is synthesized, further modifications can be introduced to create a library of analogs with diverse properties. These strategies include O-methylation, hydroxylation, and halogenation.
O-methylation is a key modification in flavonoid chemistry, as it can significantly alter the biological and chemical properties of the molecule, such as increasing lipophilicity and metabolic stability. mdpi.comnih.gov For flavanones, this typically involves the methylation of hydroxyl groups on the aromatic rings.
Chemical methylation can be performed using reagents like dimethyl carbonate (DMC), which serves as a non-toxic and environmentally friendly methylating agent and solvent. mdpi.com The reaction is often facilitated by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under reflux conditions, leading to high yields of methylated flavonoids. mdpi.com
Enzymatic O-methylation offers high regioselectivity. O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from S-Adenosyl-l-methionine (SAM) to a specific hydroxyl group on the flavonoid scaffold. nih.gov For instance, flavanone 7-O-methyltransferases (7-OMTs) specifically methylate the hydroxyl group at position 7 of the A-ring, a key step in the biosynthesis of compounds like this compound. mdpi.com The hydroxylation pattern on the flavonoid, particularly at the 3' and 4' positions, can influence the activity and regioselectivity of these enzymes. mdpi.com
The introduction of halogen atoms (e.g., chlorine, bromine) into the flavanone structure can enhance its biological activity. sci-hub.seresearchgate.net Halogenation can be achieved through both chemical and enzymatic methods.
Chemical halogenation often targets the electron-rich A-ring of the flavanone. For example, the flavanone naringenin (B18129) can be chlorinated or brominated at the C-6 and C-8 positions. sci-hub.senih.gov Reagents such as dimethyldioxirane (B1199080) (DMD) in the presence of sodium halides (NaX) or systems like oxone/acetone/water/NaX provide mild and regioselective methods for halogenating flavanones. researchgate.net Protecting phenolic hydroxyl groups as methyl ethers can increase the activating effect of the substituents for electrophilic halogenation. sci-hub.se
Enzymatic halogenation presents a green alternative to chemical methods. mdpi.com Enzymes like chloroperoxidase from Caldariomyces fumago can halogenate flavanones such as naringenin and hesperetin (B1673127) at the C-6 and C-8 positions. nih.gov More recently, promiscuous FAD-dependent halogenases have been identified that can modify a wide range of flavonoids, including flavanones, offering a tool for generating novel halogenated derivatives under simple reaction conditions. mdpi.com
Table 2: Selected Halogenation Reactions on Flavanone Analogs
| Flavanone Analog | Reagent/Enzyme | Position(s) Halogenated | Reference |
| Naringenin | Chloroperoxidase / Cl⁻ or Br⁻ | C-6 and C-8 | nih.gov |
| Hesperetin | Chloroperoxidase / Cl⁻ or Br⁻ | C-6 and C-8 | nih.gov |
| 5,7-Dimethoxyflavanone | DMD / HCl | C-8 and C-6 | sci-hub.se |
| 7-Methoxyflavanone | DMD / HCl | C-6 | sci-hub.se |
| Naringenin | Copper(II) chloride / O₂ | C-6 and C-8 | sci-hub.se |
Yield Optimization and Purification in Chemical Synthesis
Optimizing the yield and ensuring the high purity of the final product are critical aspects of chemical synthesis. For flavonoids like this compound, this involves fine-tuning reaction conditions and employing effective purification techniques.
Yield optimization often begins with the selection of the most efficient synthetic route and catalyst. semanticscholar.org For instance, in the Claisen-Schmidt condensation, the choice of base or acid catalyst can significantly impact reaction time and yield. ajptonline.com Modern techniques such as microwave-assisted synthesis can dramatically reduce reaction times and improve yields. nih.govumich.edu The optimization of parameters like solvent concentration, temperature, and reaction time is crucial for maximizing the output of flavonoids. scholarsresearchlibrary.com Response surface methodology (RSM) is a statistical approach often used to determine the optimal conditions for extraction and synthesis, minimizing the number of experiments required. scholarsresearchlibrary.comirb.hr
Following synthesis, purification is necessary to isolate the target compound from unreacted starting materials, by-products, and catalysts. A common and effective method for purifying flavonoids is column chromatography. redalyc.org Macroporous adsorbent resins are widely used for the preparative separation and purification of flavonoids from crude extracts or reaction mixtures. nih.gov The process typically involves adsorbing the crude product onto the resin, followed by a gradient elution with a solvent system (e.g., ethanol-water mixtures of increasing ethanol (B145695) concentration) to wash away impurities and then desorb the target flavonoids. nih.gov The purity of the final product is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC). redalyc.orgnih.gov
Preclinical in Vitro Biological Activities and Pharmacological Mechanisms
Anti-Osteoporotic Effects and Bone Homeostasis Modulation
4',6-Dihydroxy-7-methoxyflavanone, a flavonoid isolated from the heartwood of Dalbergia odorifera, has demonstrated significant anti-osteoporotic potential in preclinical in vitro studies. jst.go.jpnih.gov While previously recognized for its antioxidant, anti-inflammatory, and neuroprotective properties, its efficacy in bone-related conditions has been a more recent area of investigation. jst.go.jpnih.govnih.gov The compound's primary mechanism in this regard is the inhibition of osteoclast differentiation and function, which are critical processes in bone resorption. jst.go.jpnih.gov By modulating the activity of these bone-resorbing cells, this compound contributes to the maintenance of bone homeostasis, suggesting its potential as a therapeutic candidate for bone diseases characterized by excessive bone resorption, such as osteoporosis. jst.go.jp
Inhibition of Osteoclast Differentiation (Osteoclastogenesis)
Osteoclasts are multinucleated cells derived from the monocyte/macrophage hematopoietic lineage, and their differentiation is a key process in bone remodeling. jst.go.jp this compound has been shown to effectively inhibit the differentiation of osteoclasts (osteoclastogenesis) induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). jst.go.jpnih.gov This inhibitory effect occurs without impacting the viability of the precursor cells, bone marrow macrophages (BMMs), at effective concentrations. jst.go.jp
A hallmark of differentiated osteoclasts is the expression of Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme crucial for bone resorption. Studies have demonstrated that this compound significantly inhibits TRAP activity in a dose-dependent manner. jst.go.jp In cultures of BMMs stimulated with M-CSF and RANKL, the compound showed marked suppression of TRAP activity at concentrations ranging from 3 to 30 µM. jst.go.jp
Table 1: Effect of this compound on TRAP Activity
| Concentration (µM) | Inhibition of TRAP Activity |
|---|---|
| 0 | No Inhibition (Control) |
| 3 | Significant Inhibition |
| 10 | Significant Inhibition |
| 30 | Significant Inhibition |
Data derived from in vitro studies on bone marrow macrophages (BMMs) induced with M-CSF and RANKL. jst.go.jp
For mature osteoclasts to resorb bone, they must form a specialized, dynamic actin-based structure known as the actin ring. jst.go.jpmdpi.com This ring creates a sealed zone against the bone surface, allowing for the secretion of acid and enzymes into the resorption lacuna. mdpi.com Research shows that this compound directly interferes with this critical function. jst.go.jpnih.gov The compound disrupts the formation of actin rings in mature osteoclasts, thereby impairing their structural and functional capacity for bone resorption. jst.go.jpnih.gov This disruption is a key mechanism through which it attenuates the activity of mature osteoclasts. jst.go.jp
The direct consequence of inhibiting osteoclast differentiation and disrupting actin ring formation is a reduction in bone resorption. jst.go.jp In vitro assays using calcium phosphate-coated plates, which mimic the mineral component of bone, confirm this effect. This compound significantly suppresses the pit-forming activity of mature osteoclasts. jst.go.jpnih.gov By preventing the osteoclasts from forming these resorption pits, the compound effectively attenuates bone resorption, highlighting its therapeutic potential in preventing bone loss. jst.go.jp
Molecular Signaling Pathways in Osteoclast Regulation
The effects of this compound on osteoclastogenesis are rooted in its ability to interfere with specific intracellular signaling pathways that are essential for osteoclast development and function. jst.go.jpnih.gov
The interaction between RANKL and its receptor, RANK, on the surface of osteoclast precursors is the primary trigger for osteoclast differentiation. jst.go.jpnih.gov This binding event initiates a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. jst.go.jpnih.gov this compound exerts its inhibitory effects by targeting this crucial signaling axis. jst.go.jp
Specifically, the compound has been found to inhibit the RANKL-induced phosphorylation of JNK (c-Jun N-terminal kinase), a key component of the MAPK pathway. jst.go.jp The activation of MAPK pathways is essential for inducing the expression of critical transcription factors for osteoclastogenesis, namely c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). jst.go.jpnih.gov By suppressing the JNK pathway, this compound inhibits the expression of both c-Fos and NFATc1. jst.go.jpnih.gov This blockade of the RANKL-MAPK-NFATc1 signaling cascade is a core molecular mechanism behind the compound's ability to prevent osteoclast formation. jst.go.jp
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | DMF |
| Receptor Activator of Nuclear Factor kappa-B Ligand | RANKL |
| Macrophage Colony-Stimulating Factor | M-CSF |
| Tartrate-Resistant Acid Phosphatase | TRAP |
| c-Jun N-terminal kinase | JNK |
| Mitogen-Activated Protein Kinase | MAPK |
Downregulation of Nuclear Factor of Activated T-cells, Cytoplasmic, Calcineurin-Dependent 1 (NFATc1) and c-Fos Expression
The flavanone (B1672756) this compound, also referred to as 6,4'-Dihydroxy-7-methoxyflavanone (DMF), has been identified as a modulator of key transcription factors involved in cellular differentiation processes. jst.go.jpnih.gov In the context of osteoclastogenesis, the differentiation of bone-resorbing cells, the transcription factor Nuclear Factor of Activated T-cells, Cytoplasmic, Calcineurin-Dependent 1 (NFATc1) is a master regulator. Research has demonstrated that DMF interferes with the signaling cascade that leads to the formation of osteoclasts. jst.go.jp
Specifically, in studies using bone marrow macrophages (BMMs), the presence of DMF was shown to inhibit the expression of NFATc1 and c-Fos, another critical transcription factor for osteoclast differentiation, which is induced by the Receptor Activator of Nuclear Factor kappa-B ligand (RANKL). jst.go.jpnih.govmedchemexpress.com This inhibitory action on NFATc1 and c-Fos expression is a crucial part of the mechanistic basis for DMF's observed effects on cellular function, such as the disruption of actin ring formation and the suppression of the pit-forming activity of mature osteoclasts. jst.go.jpnih.gov
Modulation of Mitogen-Activated Protein Kinases (MAPKs) Pathway (JNK, ERK, p38)
The regulation of transcription factors like NFATc1 and c-Fos by this compound (DMF) is mediated through its influence on upstream signaling pathways, particularly the Mitogen-Activated Protein Kinases (MAPKs) pathway. jst.go.jpnih.gov The MAPK family, including c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinases (ERK), and p38, plays a pivotal role in transmitting extracellular signals to the nucleus to control a wide array of cellular processes. nih.govnih.govthermofisher.com
Investigations into the molecular mechanism of DMF revealed that it selectively targets components of the MAPK cascade. In RANKL-stimulated bone marrow macrophages, DMF was found to strongly inhibit the phosphorylation of JNK. jst.go.jp However, it did not demonstrate a similar inhibitory effect on the phosphorylation of ERK or p38 MAPK, indicating a specific mode of action within the MAPK pathway. jst.go.jpmedchemexpress.com This selective inhibition of JNK phosphorylation is the upstream event that leads to the subsequent downregulation of c-Fos and NFATc1 expression. jst.go.jp
Table 1: Effect of this compound on MAPK Pathway Components
| Target Protein | Effect of DMF Treatment | Cellular Context |
|---|---|---|
| JNK | Strong inhibition of phosphorylation | RANKL-induced Bone Marrow Macrophages |
| ERK | No decrease in phosphorylation | RANKL-induced Bone Marrow Macrophages |
| p38 MAPK | No decrease in phosphorylation | RANKL-induced Bone Marrow Macrophages |
Antioxidant Activities
This compound (DMF) is recognized for its antioxidant properties, which contribute to its protective effects in various cellular models. jst.go.jpmedchemexpress.comresearchgate.net This activity is a common feature among flavonoids, which are known to counteract oxidative stress. webmd.com
Protection Against Oxidative Stress-Induced Cellular Injury (e.g., H2O2-induced)
Exposure to oxidizing agents like hydrogen peroxide (H2O2) can induce a state of premature senescence in cells, a process characterized by cell cycle arrest and phenotypic changes. DMF has demonstrated a protective role against such oxidative stress-induced damage. nih.gov In studies utilizing human dermal fibroblasts (HDFs), pretreatment with DMF was shown to effectively inhibit the premature senescence triggered by H2O2. researchgate.netnih.gov
The mechanisms underlying this protection involve the upregulation of Sirtuin 1 (SIRT1), a protein associated with longevity, and the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov DMF treatment resulted in decreased senescence-associated β-galactosidase activity and increased cell growth in H2O2-stressed cells. nih.gov This suggests that DMF can be a potent agent in mitigating the cellular damage caused by oxidative stress. nih.govmdpi.com
Scavenging of Free Radicals (e.g., DPPH) by Related Compounds
While direct DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging data for this compound is not extensively detailed in the available literature, the antioxidant capacity of structurally related flavonoids is well-documented. For instance, the compound 7-hydroxy-3',4'-dimethoxyflavone has been synthesized and tested for its antioxidant activity using the DPPH method. researchgate.net Another related compound, 3,5-Dihydroxy-4',7-dimethoxyflavone, isolated from the rhizomes of Zingiber phillipseae, also exhibits antioxidant activity. chemfaces.com The ability of these related flavones to scavenge free radicals like DPPH underscores a key chemical characteristic of this compound class, which is likely shared by this compound.
Protective Effects on Glutamate-Induced Oxidative Injury in HT22 Cells
Glutamate, a major excitatory neurotransmitter, can induce oxidative toxicity and cell death in neuronal cells at high concentrations, a phenomenon implicated in neurodegenerative diseases. nih.govrsc.orgmdpi.com The immortalized mouse hippocampal cell line, HT22, is a widely used model to study glutamate-induced oxidative injury. nih.govfrontiersin.org
Research has indicated that this compound is involved in protecting these neuronal cells from damage. nih.gov Studies have shown that certain phytochemicals, including this flavanone, can protect HT22 cells from glutamate-induced oxidative damage. nih.gov The protective mechanism involves the induction of heme oxygenase-1 (HO-1), an enzyme with significant antioxidant properties, providing cytoprotection in murine hippocampal cells. nih.gov This suggests a neuroprotective potential for the compound by mitigating oxidative stress in a neuronal context.
Table 2: Summary of Antioxidant and Cytoprotective Activities
| Activity | Model System | Key Findings |
|---|---|---|
| Protection against H2O2-induced senescence | Human Dermal Fibroblasts (HDFs) | Inhibited senescence phenotypes, induced SIRT1 expression, and inhibited the Akt pathway. researchgate.netnih.gov |
| Protection against glutamate-induced injury | Murine Hippocampal HT22 Cells | Provided protection against glutamate-induced oxidative damage. nih.gov |
| Free radical scavenging (related compounds) | Chemical assay (DPPH) | Related dihydroxy-methoxyflavones demonstrate radical scavenging capabilities. researchgate.netchemfaces.com |
Anti-inflammatory Effects
Beyond its antioxidant and signaling-modulatory roles, this compound is noted for its anti-inflammatory effects. jst.go.jpmedchemexpress.comresearchgate.net Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for many diseases. Flavonoids, as a class, are widely investigated for their anti-inflammatory properties. webmd.comsemanticscholar.org
The anti-inflammatory activity of this compound is mechanistically linked to its effects on signaling pathways that also govern other cellular processes. For example, the inhibition of the MAPK pathway, as discussed in the context of osteoclastogenesis, is also a central mechanism for controlling inflammation. caringsunshine.com Furthermore, related flavones like 4',6,7-trihydroxy-5-methoxyflavone have been shown to reduce the production of pro-inflammatory cytokines such as TNFα and IL-1β in models of inflammation. nih.gov This body of evidence supports the characterization of this compound as a compound with significant anti-inflammatory potential.
Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in Macrophages
Research has demonstrated the anti-inflammatory potential of this compound through its ability to inhibit nitric oxide (NO) production in macrophages. nih.govnih.govmedchemexpress.com In studies using RAW264.7 macrophage cells, a standard model for inflammation research, this flavanone has shown inhibitory effects on NO production induced by lipopolysaccharide (LPS), a component of gram-negative bacteria that triggers a strong inflammatory response. mdpi.comnih.govnih.gov
The overproduction of NO by inducible nitric oxide synthase (iNOS) in activated macrophages is a key factor in the pathogenesis of various inflammatory diseases. japsonline.com The inhibition of this process is a valuable indicator of a compound's anti-inflammatory potential. nih.govscielo.br Studies have shown that certain flavonoids can down-regulate the induction of iNOS, thereby reducing NO production. nih.gov This mechanism is a crucial aspect of their anti-inflammatory action. nih.govresearchgate.netnih.gov
Modulation of Pro-inflammatory Mediators (General Flavanone Research)
Flavanones, as a class of flavonoids, are recognized for their capacity to modulate various pro-inflammatory mediators. mdpi.com Their anti-inflammatory properties are attributed to their ability to interfere with key signaling pathways and enzymes involved in the inflammatory cascade. nih.gov
General research on flavanones has revealed several mechanisms through which they exert their anti-inflammatory effects:
Inhibition of Pro-inflammatory Cytokines: Flavanones have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com These cytokines play a pivotal role in amplifying and sustaining inflammatory responses. mdpi.com
Enzyme Inhibition: Certain flavanones can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent mediators of inflammation. mdpi.comnih.gov
NF-κB Pathway Modulation: The transcription factor NF-κB is a central regulator of inflammatory gene expression. Some flavanones can inhibit the activation of the NF-κB pathway, leading to a reduction in the expression of various pro-inflammatory genes. researchgate.netnih.gov
These general mechanisms, observed across various flavanones, provide a broader context for understanding the potential anti-inflammatory actions of this compound.
Neuroprotective Activities
Beyond its anti-inflammatory effects, this compound has demonstrated neuroprotective activities in preclinical studies. nih.govnih.govmedchemexpress.com This suggests its potential to protect nerve cells from damage and degeneration.
Mechanisms in Neuronal Cell Models
In neuronal cell models, the neuroprotective effects of certain flavonoids are linked to their ability to counteract oxidative stress and modulate signaling pathways involved in cell survival. For instance, a related compound, 5,7-dihydroxy-4-methoxyflavone, has been shown to protect against amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease, in a Caenorhabditis elegans model. phcog.com This protection is attributed to its antioxidant activity and its ability to up-regulate stress-responsive genes. phcog.com While specific mechanistic studies on this compound in neuronal cells are still emerging, the known antioxidant and anti-inflammatory properties of flavanones provide a strong basis for its observed neuroprotective effects. nih.govnih.govmedchemexpress.com
Anti-Senescence Effects
A significant area of research for this compound is its anti-senescence activity, particularly in skin cells. Cellular senescence is a process of irreversible cell cycle arrest that contributes to aging and age-related diseases. oaji.net
Prevention of Hydrogen Peroxide (H2O2)-Induced Premature Senescence in Human Dermal Fibroblasts (HDFs)
Studies have shown that this compound can protect human dermal fibroblasts (HDFs) from premature senescence induced by hydrogen peroxide (H2O2), a potent oxidizing agent. nih.govresearchgate.net H2O2 is often used to create a model of oxidative stress-induced aging in cells. oaji.netnih.gov Pretreatment with this flavanone has been observed to inhibit the typical signs of senescence in HDFs exposed to H2O2. nih.govresearchgate.netresearchgate.net This includes a decrease in senescence-associated β-galactosidase (SA-β-gal) activity, a key biomarker of senescent cells, and an increase in cell proliferation. nih.govresearchgate.net
Induction of Sirtuin 1 (SIRT1) Expression and Activity
The anti-senescence effects of this compound are closely linked to its ability to induce the expression and activity of Sirtuin 1 (SIRT1). nih.govresearchgate.net SIRT1 is a protein that plays a crucial role in regulating cellular processes related to aging, stress resistance, and metabolism. oaji.net Research has demonstrated that this flavanone increases SIRT1 levels in a concentration- and time-dependent manner in HDFs. nih.govresearchgate.net Importantly, the protective effects of the flavanone against H2O2-induced senescence were diminished when SIRT1 was inhibited, confirming the critical role of SIRT1 in this process. nih.govresearchgate.net
Inhibition of Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Activation
The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular functions, including cell growth, survival, and proliferation. Its dysregulation is frequently implicated in various diseases, notably cancer. nih.gov The pathway is activated by various extracellular stimuli, leading to the phosphorylation of Akt, which in turn modulates downstream targets to promote cell survival. nih.gov
Research has demonstrated that this compound (referred to in a key study as DMF) can effectively inhibit this pathway. nih.gov In studies using human dermal fibroblasts (HDFs) subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, pretreatment with this compound was found to inhibit the phosphorylation of Akt that was otherwise induced by the oxidative stress. nih.gov This inhibition of Akt activation is a key component of the compound's protective effects against premature cellular senescence. nih.gov By suppressing the PI3K/Akt pathway, this compound helps to counteract the pro-senescence signals triggered by oxidative damage. nih.gov
The ability to modulate the PI3K/Akt/mTOR pathway is a characteristic shared by various other flavonoids, such as isorhamnetin (B1672294) and kaempferol, which have been shown to inhibit cancer cell proliferation through this mechanism. mdpi.com
Modulation of Cell Cycle Regulatory Proteins (ac-p53, p21Cip1/WAF1, p16Ink4a, pRb, Cyclin D1)
The regulation of the cell cycle is a tightly controlled process involving a host of specific proteins that can either promote or halt cell cycle progression. The flavanone this compound has been shown to exert significant influence over these regulatory molecules, particularly in the context of oxidative stress-induced senescence. nih.gov
In human dermal fibroblasts, treatment with this flavanone led to notable changes in the levels of key cell cycle proteins. Specifically, it caused a decrease in the levels of acetylated p53 (ac-p53), p21Cip1/WAF1, and p16Ink4a. nih.gov These three proteins are well-known tumor suppressors and inducers of cell cycle arrest. Conversely, the treatment resulted in an increase in the levels of phosphorylated retinoblastoma protein (pRb) and Cyclin D1. nih.gov These proteins are crucial for promoting the transition from the G1 to the S phase of the cell cycle.
This modulation—decreasing the "stop" signals and increasing the "go" signals—contributes to the compound's observed anti-senescence effects, allowing for increased cell growth in the face of oxidative stress. nih.gov The effects of this compound on these critical cell cycle regulators are summarized in the table below.
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins
| Protein | Function | Effect of this compound |
|---|---|---|
| ac-p53 | Tumor suppressor, induces cell cycle arrest/apoptosis | Decrease |
| p21Cip1/WAF1 | Cyclin-dependent kinase inhibitor, halts cell cycle | Decrease |
| p16Ink4a | Tumor suppressor, induces G1 cell cycle arrest | Decrease |
| pRb | Tumor suppressor, controls G1/S transition | Increase in phosphorylated form |
| Cyclin D1 | Promotes G1/S transition | Increase |
Other Investigated Biological Activities of Related Flavanones
Alpha-Glucosidase Inhibitory Potential of Prenyl Flavanone Derivatives
Alpha-glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. frontiersin.org Inhibiting this enzyme is a recognized strategy for managing postprandial hyperglycemia, a hallmark of diabetes mellitus. frontiersin.org
Research into related flavanones has identified promising alpha-glucosidase inhibitors. One study isolated a new prenyl flavanone, (2S)-8-prenyl-5,6-dihydroxy-7-methoxyflavanone, from the stem bark of Uvaria siamensis. nih.gov The alpha-glucosidase inhibitory potential of this compound was evaluated alongside other isolated compounds. nih.gov While other compounds from the same plant extract showed higher potency, the investigation highlights that prenylated flavanones are a class of molecules with potential for alpha-glucosidase inhibition. nih.gov Further studies on synthesized flavonoid derivatives have shown that they can exhibit potent inhibitory activity against α-glucosidase, in some cases significantly stronger than the pharmaceutical acarbose. frontiersin.org
Antimicrobial Efficacy on Gram-Negative, Gram-Positive Bacteria, and Yeast (for 5,7-dihydroxyflavanone (B1678386) derivatives)
Derivatives of the flavanone pinocembrin (B1678385) (5,7-dihydroxyflavanone) have been synthesized and evaluated for their antimicrobial properties. nih.gov These studies reveal a broad spectrum of activity against various microorganisms. nih.govnih.gov
A series of synthesized 5,7-dihydroxyflavanone derivatives, particularly those incorporating halogen atoms, demonstrated significant antimicrobial activity. nih.govresearchgate.net These halogenated compounds were effective against Gram-positive bacteria, the yeast Saccharomyces cerevisiae, and the Gram-negative bacterium Vibrio cholerae. nih.govresearchgate.net Notably, natural flavanones have historically shown limited to no inhibition against Gram-negative bacteria like E. coli, making the efficacy of these synthetic derivatives particularly interesting. nih.gov The minimum inhibitory concentration (MIC) values for these compounds were determined to quantify their activity, with lower MIC values indicating greater antimicrobial potency. nih.gov This research suggests that halogenated 5,7-dihydroxyflavanone derivatives are promising candidates for the development of new antimicrobial drugs. nih.govresearchgate.net
Table 2: Antimicrobial Activity of 5,7-dihydroxyflavanone Derivatives
| Microbial Type | Efficacy of Halogenated Derivatives | Example Organisms |
|---|---|---|
| Gram-Positive Bacteria | Exhibited best antimicrobial activity | Bacillus subtilis |
| Gram-Negative Bacteria | Effective against specific strains | Vibrio cholerae |
| Yeast | Exhibited inhibitory activity | Saccharomyces cerevisiae |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5,7-dihydroxyflavanone (Pinocembrin) |
| (2S)-8-prenyl-5,6-dihydroxy-7-methoxyflavanone |
| 3′,4′-dihydroxyflavonol |
| 4',7-dimethoxyflavanone |
| Isorhamnetin |
| Kaempferol |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic methods are fundamental for separating 4',6-Dihydroxy-7-methoxyflavanone from other related compounds. High-performance liquid chromatography (HPLC) is the cornerstone of this analytical approach, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD/PDA)
HPLC coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a powerful tool for the quantitative analysis of this compound. This method allows for the separation of the compound based on its polarity and provides UV-Vis spectra for preliminary identification and purity assessment.
A typical analysis involves a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase usually consists of a mixture of an aqueous solvent (often containing an acidifier like formic acid to improve peak shape) and an organic solvent, such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities. nih.govcore.ac.uk The DAD records the absorbance across a range of wavelengths simultaneously, allowing for the determination of the optimal detection wavelength for quantification and the spectral comparison against a reference standard to confirm identity. For flavanones, detection is often carried out around 280 nm. core.ac.uk
Table 1: Illustrative HPLC-DAD Parameters for Flavanone (B1672756) Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD/PDA) |
| Detection Wavelength | ~280 nm for quantification; full spectrum for peak purity |
Coupled Techniques: HPLC-Electrospray Ionization Mass Spectrometry (ESI-MS)
For unambiguous identification and structural insights, HPLC is often coupled with mass spectrometry (MS), most commonly using an electrospray ionization (ESI) source. HPLC-ESI-MS provides retention time data, molecular weight information, and, with tandem MS (MS/MS), detailed structural fragments.
In ESI-MS analysis, this compound, with a molecular formula of C₁₆H₁₄O₅, is typically ionized to form a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. nih.govnih.gov Given its phenolic hydroxyl groups, negative ion mode is often highly sensitive, yielding an expected ion at m/z 285.07. nih.govnih.gov
Further fragmentation of this precursor ion using tandem mass spectrometry (MS/MS) helps to confirm the structure. Flavanones characteristically undergo a retro-Diels-Alder (RDA) fragmentation, which involves the cleavage of the C-ring. nih.govresearchgate.net This reaction provides diagnostic fragment ions corresponding to the A- and B-rings, revealing the substitution pattern on each. Additional losses of small neutral molecules like methyl groups (•CH₃), water (H₂O), and carbon monoxide (CO) can also be observed. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
While chromatographic techniques separate and quantify the compound, advanced spectroscopic methods are indispensable for the definitive elucidation of its molecular structure and the assessment of its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules like this compound. ¹H-NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C-NMR provides analogous information for the carbon atoms in the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). core.ac.uk This allows for the calculation of a unique elemental formula. For a pure sample of this compound, HRMS data would be used to verify that the experimentally measured mass corresponds to the theoretical exact mass calculated from its molecular formula, C₁₆H₁₄O₅, thereby confirming its elemental composition and high purity. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄O₅ |
| Theoretical Exact Mass [M] | 286.08412 g/mol |
| Expected Ion (Positive Mode) [M+H]⁺ | 287.09139 |
| Expected Ion (Negative Mode) [M-H]⁻ | 285.07685 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is useful for characterizing flavonoids. The UV spectrum of a flavanone typically displays two main absorption bands. researchgate.net Band I, appearing at a longer wavelength (typically 300-380 nm), is associated with the cinnamoyl system (B-ring and C-ring). Band II, at a shorter wavelength (typically 240-280 nm), is attributed to the benzoyl system (A-ring). The exact positions of these absorption maxima (λmax) are sensitive to the substitution pattern on the rings. For example, a related compound, 6,4'-dihydroxy-3'-methoxyflavone-7-O-glucoside, exhibits absorption maxima at 265 nm and 345 nm. researchgate.net
Information Not Available for this compound
Extensive research has been conducted to locate specific analytical data for the chemical compound this compound, with a particular focus on its Infrared (IR) Spectroscopy profile. Despite a thorough search of scientific databases and literature, detailed research findings and specific IR spectral data for this exact compound are not publicly available at this time.
The investigation did yield information for several structurally related flavonoids, including:
4',5-Dihydroxy-7-methoxyflavone chemicalbook.comnih.gov
7-Hydroxy-4'-methoxyflavanone aip.org
6,4'-Dihydroxy-7-methoxyflavanone nih.gov
6-Hydroxyflavone nih.gov
4'-Hydroxyflavanone nih.gov
6-Hydroxyflavanone
However, the infrared absorption bands are highly specific to the unique molecular structure of a compound. The position and number of hydroxyl and methoxy (B1213986) groups on the flavanone skeleton directly influence the vibrational modes of the molecule, and therefore, its IR spectrum. Extrapolating data from related but distinct molecules would not provide a scientifically accurate representation for this compound.
Due to the absence of specific research findings and a corresponding data table for the characteristic IR absorption bands of this compound, it is not possible to generate the requested professional and authoritative article section on its Infrared (IR) Spectroscopy. Further experimental research and publication in peer-reviewed journals would be required for this information to become available.
Structure Activity Relationship Sar Studies
Influence of Hydroxyl and Methoxy (B1213986) Substituents on Biological Activities
The presence and position of hydroxyl and methoxy groups on the flavanone (B1672756) skeleton are critical determinants of its bioactivity. Research on various flavanones has established several key principles governing their effects.
For instance, studies on the regioisomeric compound, 6,4'-Dihydroxy-7-methoxyflavanone, have demonstrated its potential in inhibiting osteoclast differentiation and function. This activity is attributed to the specific substitution pattern on the A and B rings. This compound has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. nih.gov The inhibition of osteoclastogenesis suggests a potential therapeutic application for bone-related diseases. nih.gov
In a broader context, the antioxidant activity of flavonoids is significantly influenced by the number and location of hydroxyl groups. The presence of a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moiety in the B-ring is a known contributor to potent radical scavenging activity. wikipedia.org While 4',6-Dihydroxy-7-methoxyflavanone does not possess a catechol group, the hydroxyl group at the C4' position is still a key feature for antioxidant potential. The methoxylation of hydroxyl groups can modulate this activity; in some cases, it may decrease the antioxidant capacity while in others it can enhance metabolic stability and bioavailability. nih.gov
The substitution pattern also dictates other biological effects. For example, in a study of various flavones, a compound with a hydroxyl group at C-6 and another at C-3' and C-5' on the B-ring demonstrated notable antioxidant activity. nih.gov Furthermore, the presence of a 7-methoxy group, as seen in this compound, can influence the molecule's interaction with various enzymes and receptors. For example, 4',5-Dihydroxy-7-methoxyflavone (Genkwanin) has been identified as an antitumor constituent with anti-inflammatory activities. chemicalbook.com
The interplay between hydroxyl and methoxy groups can be seen in the following table which summarizes the activities of some related flavanones:
| Compound Name | Substitution Pattern | Notable Biological Activities |
| This compound | 4'-OH, 6-OH, 7-OCH3 | (Specific data limited, inferred activities based on related compounds) |
| 6,4'-Dihydroxy-7-methoxyflavanone | 6-OH, 4'-OH, 7-OCH3 | Inhibits osteoclast differentiation, antioxidant, anti-inflammatory, neuroprotective nih.gov |
| 4',5-Dihydroxy-7-methoxyflavone (Genkwanin) | 4'-OH, 5-OH, 7-OCH3 | Antitumor, anti-inflammatory chemicalbook.com |
| 5,7-Dihydroxy-6-methoxyflavanone | 5-OH, 7-OH, 6-OCH3 | (Data not specifically available in provided context) |
Stereochemical Considerations and Absolute Configuration Determination
Flavanones possess a chiral center at the C2 position, meaning they can exist as (S) and (R) enantiomers. The stereochemistry at this position is a critical factor that can significantly influence biological activity. The determination of the absolute configuration of flavanones is, therefore, a crucial aspect of their chemical and pharmacological characterization.
For many naturally occurring flavanones, the (S)-configuration is predominant. The absolute configuration can dramatically affect how a molecule interacts with biological targets, which are often stereospecific. Therefore, understanding the precise three-dimensional structure of this compound is essential for a complete understanding of its structure-activity relationship.
Comparative Analysis with Structurally Related Flavanones and Flavones
A comparative analysis of this compound with its structural relatives provides valuable insights into its potential biological profile. The key structural differences to consider are the saturation of the C2-C3 bond (flavanone vs. flavone) and the specific arrangement of hydroxyl and methoxy groups.
Isomeric Flavanones: The biological activities of isomeric flavanones can vary significantly. A prime example is the comparison with 6,4'-Dihydroxy-7-methoxyflavanone. Although having the same molecular formula and substituent groups, the different placement of the hydroxyl group on the A-ring (C6 vs. the presumed C6 in the target compound) can lead to distinct biological effects. The known anti-osteoclastogenic activity of 6,4'-Dihydroxy-7-methoxyflavanone highlights the importance of the precise substitution pattern. nih.gov
The following table presents a comparative overview of structurally related compounds:
| Compound | Class | Key Structural Differences from this compound | Known Biological Activities |
| 6,4'-Dihydroxy-7-methoxyflavanone | Flavanone | Isomeric (OH at C6) | Inhibits osteoclast differentiation, antioxidant, anti-inflammatory nih.gov |
| 4',5-Dihydroxy-7-methoxyflavone (Genkwanin) | Flavone | Unsaturated C2-C3 bond, OH at C5 instead of C6 | Antitumor, anti-inflammatory chemicalbook.com |
| 5,7-Dihydroxy-4'-methoxyflavanone (Isosakuranetin) | Flavanone | OH at C5 and C7, OCH3 at C4' | (Specific data not available in provided context) |
| 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one | Flavone | Additional phenoxy group at C2 | Memory improving effects, potential for ADHD treatment wikipedia.org |
Computational and Molecular Docking Studies (where performed for related compounds)
Computational methods, including molecular docking and quantum chemical calculations, are invaluable tools for elucidating the structure-activity relationships of flavonoids at a molecular level. While specific molecular docking studies for this compound were not found in the provided search results, studies on related compounds offer a framework for understanding its potential interactions with biological targets.
Molecular docking simulations can predict the binding orientation and affinity of a ligand within the active site of a protein. For flavonoids, these studies have been used to investigate their interactions with enzymes such as cyclooxygenases, lipoxygenases, and various kinases, providing insights into their anti-inflammatory and anticancer mechanisms. For example, docking studies on a series of flavones revealed that the binding energy values against various enzymes, such as acetylcholinesterase and xanthine (B1682287) oxidase, are influenced by the substitution pattern. nih.gov
In a study involving 5,5'',7''-trihydroxy-3,7-dimethoxy-4'-4''-O-biflavone, molecular docking was used to investigate its inhibitory properties against aldose reductase, an enzyme implicated in diabetic complications. The study found significant binding affinity, suggesting a potential therapeutic role. researchgate.net Such computational approaches could be applied to this compound to predict its potential biological targets and to rationalize its observed activities. These in silico methods can guide the design of more potent and selective analogs.
Future Research Directions and Emerging Applications
Elucidation of Novel Pharmacological Targets and Intracellular Signaling Cascades
Future research is poised to identify additional pharmacological targets and further delineate the intracellular signaling cascades modulated by 4',6-Dihydroxy-7-methoxyflavanone. Current studies have established its influence on key pathways involved in cellular aging and bone metabolism.
One significant area of investigation has been its impact on cellular senescence, the process of irreversible cell growth arrest. In studies using human dermal fibroblasts, this compound has been shown to protect against premature senescence induced by oxidative stress. researchgate.net This protective effect is mediated through the upregulation of Sirtuin 1 (SIRT1), a protein crucial for cellular health and longevity, and the concurrent inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. researchgate.net The inhibition of Akt phosphorylation by this flavanone (B1672756) is a key mechanism in its anti-senescence activity. researchgate.net
In the context of bone health, this compound has been found to inhibit the differentiation and function of osteoclasts, the cells responsible for bone resorption. mdpi.com This action is crucial in preventing bone loss in diseases like osteoporosis. The molecular mechanism behind this effect involves the suppression of the RANKL-induced expression of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), through the inhibition of the mitogen-activated protein kinase (MAPK) pathway. mdpi.comnih.gov
Further research will likely focus on identifying other downstream effectors and upstream regulators of these pathways, as well as exploring potential interactions with other signaling networks. A deeper understanding of these mechanisms will be critical for developing targeted therapeutic strategies.
| Compound Name | Pharmacological Target/Signaling Pathway | Research Focus |
| This compound | Sirtuin 1 (SIRT1), PI3K/Akt | Cellular Senescence, Age-related skin damage |
| This compound | c-Fos, NFATc1, MAPK | Osteoclast Differentiation, Bone Resorption |
Exploration of Synergistic Biological Effects with Other Phytochemicals
While research on this compound has primarily focused on its individual effects, a promising avenue for future investigation is the exploration of its synergistic activities with other phytochemicals. The combined use of multiple bioactive compounds can often lead to enhanced therapeutic efficacy at lower concentrations, potentially reducing side effects. nih.gov
Studies on other flavonoids have demonstrated the potential for synergistic interactions. For instance, combinations of different phenolic and flavonoid compounds have been shown to produce greater antioxidant effects than the individual compounds alone. researchgate.net The mechanisms underlying such synergy can include complementary modes of action, enhanced bioavailability, or the targeting of multiple signaling pathways. nih.gov
A study on flavonoids with a similar structure, specifically 5,6,3',4'-tetrahydroxy-7-methoxyflavone and 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, found that their combination resulted in an increased inhibitory effect on 26S proteasome activity, a target for anti-cancer therapies. This suggests that combining structurally related flavonoids may be a viable strategy for enhancing their biological effects.
Future research should aim to identify phytochemical partners that could work in concert with this compound to produce synergistic effects in the context of age-related and bone diseases. Investigating combinations with other flavonoids, polyphenols, or vitamins could uncover novel therapeutic approaches with improved outcomes.
Development of Advanced In Vitro and Preclinical Models for Disease Research
The development of more sophisticated in vitro and preclinical models is essential for advancing our understanding of the therapeutic potential of this compound. Current research has utilized established cell culture systems to elucidate its mechanisms of action.
In the study of cellular aging, human dermal fibroblasts (HDFs) have been employed as an in vitro model to investigate the anti-senescence effects of this flavanone. researchgate.net These cells, when exposed to an oxidative stressor like hydrogen peroxide (H₂O₂), undergo premature senescence, a process that this compound has been shown to inhibit. researchgate.net
For bone disease research, in vitro models have consisted of bone marrow-derived macrophages (BMMs) stimulated to differentiate into osteoclasts. mdpi.com These culture systems have been instrumental in demonstrating the inhibitory effect of this compound on osteoclastogenesis and bone resorption. mdpi.comnih.gov
Future advancements in this area could involve the use of three-dimensional (3D) cell culture models, such as organoids or tissue-engineered constructs, which more closely mimic the physiological environment of human tissues. For instance, 3D skin equivalents could provide a more accurate model for studying the effects of this compound on skin aging. Similarly, co-culture systems of osteoblasts and osteoclasts could offer deeper insights into its influence on bone remodeling.
The development of genetically modified animal models that better recapitulate the complexities of human age-related and bone diseases will also be crucial for preclinical validation of the therapeutic potential of this compound.
Potential Translational Applications in Age-Related and Bone Diseases (Preclinical Focus)
The preclinical findings for this compound highlight its potential for translation into therapeutic applications for age-related and bone diseases. Its demonstrated ability to combat cellular senescence and inhibit bone resorption provides a strong rationale for further preclinical development.
The anti-senescence properties of this flavanone, observed in human dermal fibroblasts, suggest its potential as a protective agent against the aging process in the skin. researchgate.net By upregulating SIRT1 and inhibiting the Akt pathway, it may help to preserve the youthful function and appearance of the skin, a key concern in an aging population. researchgate.net
In the realm of bone diseases, its capacity to inhibit osteoclast differentiation and function positions it as a potential therapeutic agent for conditions characterized by excessive bone loss, such as osteoporosis and rheumatoid arthritis. mdpi.com By disrupting actin ring formation and suppressing the pit-forming activity of mature osteoclasts, it directly addresses the cellular mechanisms driving these pathologies. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
